Protein Kinase C 19-31 acetate Protein Kinase C 19-31 acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14555885
InChI: InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1
SMILES:
Molecular Formula: C69H122N26O18
Molecular Weight: 1603.9 g/mol

Protein Kinase C 19-31 acetate

CAS No.:

Cat. No.: VC14555885

Molecular Formula: C69H122N26O18

Molecular Weight: 1603.9 g/mol

* For research use only. Not for human or veterinary use.

Protein Kinase C 19-31 acetate -

Specification

Molecular Formula C69H122N26O18
Molecular Weight 1603.9 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1
Standard InChI Key PPMUZWPFMMEXQI-LIVLXYFQSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Introduction

Structural Characteristics of Protein Kinase C 19-31 Acetate

Molecular Composition and Sequence

PKC 19-31 acetate is a 13-amino acid peptide (residues 19–31 of PKCα) with the sequence H-DL-Arg-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-DL-Lys-DL-Asn-DL-Val-OH (RFARKGALRQKNV) . A key structural feature is the substitution of serine for alanine at position 25 ([Ser²⁵]PKC 19-31), which enhances its binding affinity to PKC’s catalytic domain . The acetate counterion improves aqueous solubility, critical for in vitro assays .

Table 1: Molecular Properties of PKC 19-31 Acetate

PropertyValue
Molecular FormulaC₆₉H₁₂₂N₂₆O₁₈
Molecular Weight1603.9 g/mol
SequenceRFARKGALRQKNV
Critical ModificationSer25 substitution
CAS Number121545-65-1 (free base)

Conformational Flexibility and Challenges

The peptide’s conformational flexibility, attributed to its DL-amino acid configuration and lack of rigid secondary structures, complicates 3D modeling. PubChem notes that its "too many undefined stereo centers" prevent reliable conformer generation . This flexibility may facilitate interactions with PKC’s dynamic active site.

Mechanism of Action: Pseudo-Substrate Inhibition

PKC Regulation and the Pseudo-Substrate Domain

PKC enzymes are regulated by an autoinhibitory pseudo-substrate sequence (residues 19–36 in PKCα) that blocks the substrate-binding cavity in the inactive state . PKC 19-31 acetate mimics this region, competitively inhibiting PKC by occupying the catalytic site. The Ser25 substitution mimics phosphorylated substrates, strengthening binding affinity .

Isoform Specificity and Cellular Effects

Studies in adrenal chromaffin cells reveal that PKC 19-31 acetate preferentially inhibits PKCα, the conventional Ca²⁺-dependent isoform. In permeabilized cells, it blocks phorbol ester (TPA)-induced potentiation of MgATP-dependent priming, a step requiring PKCα activation . This specificity aligns with PKCα’s role in secretory pathways and vascular smooth muscle contraction .

Research Applications and Experimental Use

Biochemical Assays for PKC Activity

PKC 19-31 acetate is widely used as a substrate peptide in kinase activity assays. Its phosphorylation by PKC can be quantified via radiometric or fluorescence-based methods, providing a readout of enzyme activity . Suppliers such as TargetMol offer the peptide at prices ranging from $31 (1 mg) to $523 (200 mg) .

QuantityPrice (USD)Supplier
1 mg$31TargetMol
10 mg$92BOC Sciences
100 mg$368BioCat GmbH

Functional Studies in Cellular Models

In digitonin-permeabilized chromaffin cells, PKC 19-31 acetate (10–50 μM) inhibits TPA-enhanced catecholamine release by >80%, confirming its role in blocking PKCα-mediated priming . Concurrent studies using Gö 6976, a PKCα/β inhibitor, validate its isoform selectivity .

Comparative Analysis with Native PKC Regions

Wild-Type vs. Modified Pseudo-Substrate

The native PKCα pseudo-substrate (residues 19–31) contains alanine at position 25. Replacing this with serine in PKC 19-31 acetate introduces a phosphorylation-mimetic residue, enhancing its inhibitory potency. Calmodulin binding to GAP-43, a PKC substrate, abolishes TPA’s effects unless PKC 19-31 acetate is present, underscoring its mechanistic relevance .

Challenges and Limitations in Experimental Use

Cellular Delivery and Stability

As a peptide, PKC 19-31 acetate faces challenges in cell permeability. Studies using permeabilized cells or microinjection circumvent this, but intact cell applications require lipid-based transfection reagents or peptide carriers .

Off-Target Effects and Selectivity

While selective for PKCα at low concentrations, higher doses (>100 μM) may inhibit novel PKC isoforms (δ, ε) due to structural similarities in the catalytic domain . Researchers must titrate concentrations carefully to avoid nonspecific effects.

Future Directions and Innovations

Peptide Engineering for Enhanced Specificity

Modifying PKC 19-31 acetate with cell-penetrating motifs (e.g., TAT peptide) could improve intracellular delivery. Additionally, fluorophore conjugation (e.g., FITC) would enable real-time tracking of PKC interactions in live cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator